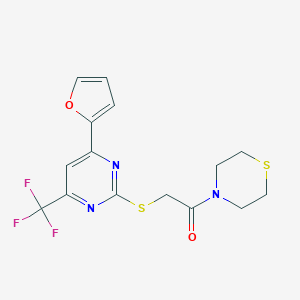
4-bromo-2,6-dimethylphenyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2,6-dimethylphenyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl ether is an organic compound that features a brominated phenoxy group and an indole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,6-dimethylphenyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl ether typically involves the following steps:
Bromination: The starting material, 2,6-dimethylphenol, is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Ether Formation: The brominated phenol is then reacted with an appropriate alkylating agent to form the phenoxy ether.
Indole Introduction: The phenoxy ether is then coupled with a 2,3-dihydro-1H-indole derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety.
Substitution: The bromine atom in the phenoxy group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced ethanone derivatives.
Substitution: Substituted phenoxy derivatives.
科学研究应用
4-bromo-2,6-dimethylphenyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl ether may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
作用机制
The mechanism of action would depend on the specific biological target. Generally, compounds with indole moieties can interact with various enzymes and receptors, influencing biological pathways. The phenoxy group may enhance binding affinity or selectivity.
相似化合物的比较
Similar Compounds
- 2-(4-chloro-2,6-dimethylphenoxy)-1-(2,3-dihydro-1H-indol-1-yl)ethanone
- 2-(4-fluoro-2,6-dimethylphenoxy)-1-(2,3-dihydro-1H-indol-1-yl)ethanone
Uniqueness
The presence of the bromine atom in 4-bromo-2,6-dimethylphenyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl ether may confer unique reactivity and biological activity compared to its chloro and fluoro analogs.
属性
分子式 |
C18H18BrNO2 |
|---|---|
分子量 |
360.2 g/mol |
IUPAC 名称 |
2-(4-bromo-2,6-dimethylphenoxy)-1-(2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C18H18BrNO2/c1-12-9-15(19)10-13(2)18(12)22-11-17(21)20-8-7-14-5-3-4-6-16(14)20/h3-6,9-10H,7-8,11H2,1-2H3 |
InChI 键 |
GWVWDHWGKPCQJE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)N2CCC3=CC=CC=C32)C)Br |
规范 SMILES |
CC1=CC(=CC(=C1OCC(=O)N2CCC3=CC=CC=C32)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-Chloro-phenyl)-piperazin-1-yl]-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-ethanone](/img/structure/B319779.png)

![N-(2-fluorophenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B319784.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B319785.png)
![N-(3-ethylphenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B319786.png)
![N-(3,4-difluorophenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B319787.png)
![N-(2,3-dimethylphenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B319788.png)
![N-(2-tert-butylphenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B319790.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B319791.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B319792.png)
![N-(2-benzylphenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B319795.png)
![2-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-[4-(morpholine-4-carbonyl)-phenyl]-acetamide](/img/structure/B319797.png)
![N-(sec-butyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B319802.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-isobutylacetamide](/img/structure/B319803.png)
